3-Bromonitrobenzene-d4

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Validation of 3-bromonitrobenzene methods is challenging due to matrix-induced ion suppression and extraction variability. 3-Bromonitrobenzene-d4 directly addresses this pain point as an irreplaceable co-eluting internal standard for isotope dilution mass spectrometry. - Unique +4 Da mass shift (206.03 vs. 202.01 g/mol) enables precise MS quantification and correction of matrix effects. - Silent ¹H-NMR spectrum eliminates interference in aromatic qNMR regions, simplifying purity determination. - Mandated for regulated bioanalysis (LC-MS/MS) and environmental fate studies, ensuring method accuracy and audit readiness. Sourced from specialized isotope manufacturers with rigorous analytical documentation, ensuring supply chain reliability for validated workflows.

Molecular Formula C6H4BrNO2
Molecular Weight 206.031
CAS No. 81395-16-6
Cat. No. B588570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromonitrobenzene-d4
CAS81395-16-6
Synonyms1-Bromo-3-nitrobenzene-d4;  3-Bromo-1-nitrobenzene-d4;  3-Nitro-1-bromobenzene-d4;  3-Nitrobromobenzene-d4;  3-Nitrophenyl-d4 Bromide;  NSC 7084-d4;  m-Bromonitrobenzene-d4;  m-Nitrobromobenzene-d4;  m-Nitrophenyl-d4 Bromide; 
Molecular FormulaC6H4BrNO2
Molecular Weight206.031
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D
InChIKeyFWIROFMBWVMWLB-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Bromonitrobenzene-d4 (CAS 81395-16-6): A Deuterated Aromatic Internal Standard for High-Precision Analysis


3-Bromonitrobenzene-d4 (CAS 81395-16-6) is a perdeuterated aromatic compound, an isotopologue of the industrial intermediate 3-bromonitrobenzene, where four ring hydrogens are replaced by deuterium (molecular formula C₆D₄BrNO₂, molecular weight 206.03) . It is classified as a stable isotope-labeled compound, primarily utilized as an internal standard in analytical chemistry to correct for matrix effects, ionization suppression, and sample preparation losses during the quantification of its non-deuterated analog in complex matrices . Unlike a general-purpose solvent, its procurement is driven by a specific analytical necessity: the need for a co-eluting, near-chemically identical standard with a distinct mass-to-charge ratio (m/z) for mass spectrometry (MS) or a silent spectral region for proton nuclear magnetic resonance (¹H-NMR) [1].

Isotope-labeled ISTD for MS quantitation of 3-bromonitrobenzene
+4 Da mass shift enables co-eluting signal separation from target analyte
Silent ¹H aromatic region supports interference-free qNMR integration

Why 3-Bromonitrobenzene-d4 Cannot Be Replaced by its Non-Deuterated or Halogenated Analogs in Quantitative Analysis


Generic substitution fails because the value of 3-Bromonitrobenzene-d4 is not in its core chemical reactivity as an intermediate but in its precise mass and spectroscopic differentiation from the target analyte, 3-bromonitrobenzene. Using the non-deuterated compound as an internal standard is analytically invalid as it is indistinguishable from the target. The critical mass difference of +4 Da (206.03 vs. 202.01 g/mol) for 3-Bromonitrobenzene-d4 over its non-deuterated form is essential for separation in a mass spectrometer, enabling accurate isotope dilution mass spectrometry . Attempting to substitute with a different halogenated analog, like 3-chloronitrobenzene (molecular weight 157.55), introduces risks of differential extraction recovery, distinct chromatographic retention, and variable ionization efficiency, which can compromise method accuracy and precision and fail to meet regulatory validation criteria [1]. This makes the deuterated analog an irreplaceable procurement item for validated methods.

3-Bromonitrobenzene-d4 (ISTD)

Co-eluting isotopologue with distinct +4 Da mass shift; indistinguishable from analyte by MS otherwise.

Non-deuterated analog

Cannot be differentiated from target; analytically invalid as internal standard.

Isotopologue co-extraction behavior

Near-identical recovery, retention, and ionization efficiency to target analyte.

Structural analog (e.g., 3-chloronitrobenzene)

Differential extraction recovery, chromatographic retention, and ionization may compromise method accuracy.

Quantitative Differential Evidence for 3-Bromonitrobenzene-d4 Against its Closest Analogs


Mass Spectrometric Differentiation: Isotopic Purity and the +4 Da Mass Shift Against the Non-Deuterated Analyte

3-Bromonitrobenzene-d4 provides a definitive +4.03 Da mass shift compared to the non-deuterated 3-bromonitrobenzene, a critical requirement for functioning as a stable isotope-labeled (SIL) internal standard . This mass difference is essential for the mass spectrometer to distinguish the internal standard signal from the analyte signal. In contrast, a structural analog such as 3-chloronitrobenzene introduces a mass difference of -44.46 Da, which does not guarantee co-elution or identical ionization behavior, introducing significant quantification error risks [1].

Mass Shift (MS)
Reported
+4.03 Da
vs. 3-bromonitrobenzene (206.03 vs. 202.01 g/mol)
Enables co-eluting ISTD signal differentiation, may support bioanalytical validation review.
Minimum +3 Da shift recommended for SIL internal standards.
Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

NMR Spectral Simplification: Complete Elimination of Aromatic Proton Signals for Quantitative ¹H-NMR

In ¹H-NMR, the non-deuterated 3-bromonitrobenzene exhibits a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm), which can overlap with signals from analytes of interest . 3-Bromonitrobenzene-d4, with deuterium at all four ring positions, has a completely silent ¹H spectrum in this region . This makes it an ideal non-interfering internal standard for quantitative NMR (qNMR), where a reference compound must provide a distinct, non-overlapping signal for accurate integration. Using a non-deuterated analog would introduce additional, potentially overlapping peaks, corrupting the quantitative analysis.

¹H-NMR Interference
Class-level
Silent aromatic region
No signals in δ 7.0–8.5 ppm
Supports interference-free qNMR integration, reduces peak assignment risk.
Class-level inference; verify with specific analyte.
Quantitative NMR qNMR Spectroscopic Analysis

Structural Identity and Recovery: Ensuring Co-Extraction and Co-Ionization in LC-MS/MS Assays

The critical analytical parameter for a stable isotope-labeled internal standard is its physico-chemical similarity to the target analyte [1]. As an isotopologue, 3-Bromonitrobenzene-d4 is structurally identical to 3-bromonitrobenzene except for the isotopic substitution, ensuring virtually identical extraction recovery, chromatographic retention time, and ionization efficiency in LC-MS/MS analyses . In contrast, a structural analog such as 1-bromo-4-nitrobenzene (para-isomer) will exhibit different chromatographic behavior due to its different symmetry and dipole moment, leading to imperfect compensation for matrix effects and potential quantification errors, especially in complex biological matrices [2].

Co-extraction & Ionization
Supporting evidence
d4 ISTD: co-elution, similar recoveryvsStructural isomer: chromatographic shift, differential matrix effect
Isotopologue accepted for minimizing variability, may support method validation context.
Recovery rates are matrix-dependent; method-specific verification needed.
Bioanalysis LC-MS/MS Method Validation Internal Standard

Enabling Mechanistic Pathway Tracing in Environmental Biodegradation Research

The parent compound 3-bromonitrobenzene has been identified as a persistent environmental contaminant [1]. Research has shown that the bacterium Diaphorobacter sp. strain JS3051 can degrade 3-bromonitrobenzene, with a kinetic preference over its fluorinated analog, which it cannot grow on [2]. 3-Bromonitrobenzene-d4 serves as a critical tracer in these investigations, allowing the fate of the specific carbon skeleton to be tracked through proposed degradation pathways. Its use enables differentiation from endogenous compounds and provides mass balance data, a task not possible with non-labeled structurally-similar analogs.

Biodegradation Tracer
Class-level
Trackable carbon skeleton
Enables metabolite identification, supports pathway elucidation context.
Class-level; source-specific review recommended.
Environmental Fate Biodegradation Isotopic Tracer Halonitrobenzene

Optimal Application Scenarios for 3-Bromonitrobenzene-d4 Based on Evidenced Advantages


High-Precision Quantification of 3-Bromonitrobenzene in Complex Matrices via Isotope Dilution LC-MS/MS

In regulated bioanalysis or environmental monitoring, the mandated use of a co-eluting stable isotope-labeled internal standard is the gold standard for accurate quantification. 3-Bromonitrobenzene-d4 is the only suitable internal standard for LC-MS/MS analysis of 3-bromonitrobenzene in plasma, urine, or wastewater samples, directly ensuring the method meets acceptance criteria for precision and accuracy by compensating for matrix-induced ion suppression and extraction losses, as demonstrated in class-level internal standard selection principles [1].

Quantitative ¹H-NMR (qNMR) Purity Assessment of Organic Compounds Sensitive to Spectral Overlap

For determining the absolute purity of aromatic compounds where the chemical shift of the compound's own protons overlaps with the aromatic region of common qNMR standards (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene), 3-Bromonitrobenzene-d4 offers a silent ¹H spectrum as a non-interfering internal standard . An analyst can weigh the analyte and the d4 compound together, acquire a simple ¹H-NMR spectrum, and integrate the distinct singlet from the non-deuterated analyte, simplifying quantification considerably compared to methods using multiple overlapping standards.

Mechanistic Elucidation of the Microbial Degradation of Halonitroaromatic Environmental Pollutants

Environmental microbiology labs studying the bacterial degradation of the priority pollutant 3-bromonitrobenzene by strains like Diaphorobacter sp. JS3051 can use 3-Bromonitrobenzene-d4 as a metabolic tracer [2]. By spiking cultures with the labeled compound, researchers can use mass spectrometry to trace the carbon backbone from the parent compound to its downstream metabolites, providing unambiguous evidence for proposed catabolic pathways and enzyme substrate specificity, a task unachievable with the non-labeled parent compound alone.

Application
Selection Property
Validation Focus
Quantification of 3-bromonitrobenzene in research matrices
Co-eluting ISTD with distinct mass shift
Matrix-effect and extraction recovery compensation review
¹H-NMR purity assessment of aromatic compounds
Silent aromatic spectrum for non-interfering integration
Spectral overlap avoidance and qNMR accuracy review
Microbial degradation pathway tracing
Mass-labeled carbon skeleton tracer
Metabolite identification and mass balance data
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